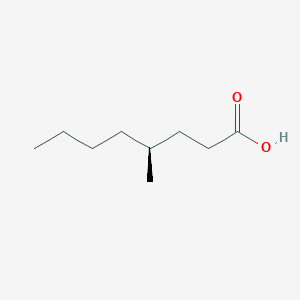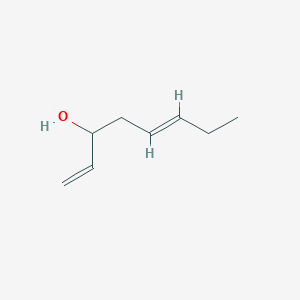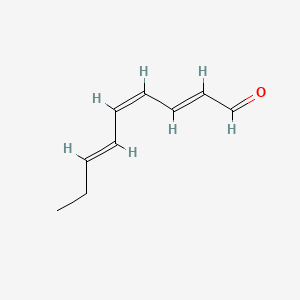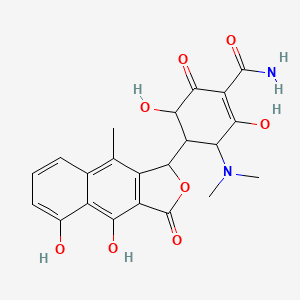
Coumarin - d6
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Coumarin - d6, also known as deuterated coumarin, is a derivative of coumarin where six hydrogen atoms are replaced by deuterium. Coumarin itself is an aromatic organic chemical compound with the formula C9H6O2. It is characterized by a benzene ring fused to an α-pyrone ring. Coumarin is known for its sweet odor resembling vanilla and is found in many plants, where it serves as a chemical defense against predators .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of coumarin derivatives, including coumarin - d6, can be achieved through various methods. Some of the well-known synthetic routes include:
Perkin Reaction: This involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of a base.
Pechmann Reaction: This method involves the reaction of phenols with β-keto esters in the presence of acid catalysts.
Knoevenagel Reaction: This involves the condensation of aldehydes with active methylene compounds in the presence of a base.
Industrial Production Methods: Industrial production of coumarin derivatives often employs the Pechmann reaction due to its simplicity and efficiency. The reaction conditions typically involve the use of sulfuric acid or other strong acids as catalysts, with the reaction being carried out at elevated temperatures .
化学反応の分析
Types of Reactions: Coumarin - d6 undergoes various chemical reactions, including:
Oxidation: Coumarin can be oxidized to form coumarin-3-carboxylic acid.
Reduction: Reduction of coumarin can yield dihydrocoumarin.
Substitution: Electrophilic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products:
Oxidation: Coumarin-3-carboxylic acid.
Reduction: Dihydrocoumarin.
Substitution: Various substituted coumarins depending on the electrophile used.
科学的研究の応用
Coumarin - d6 has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe and in the study of reaction mechanisms.
Biology: Employed in the study of metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential anticoagulant properties and as a precursor for drug development.
Industry: Used in the production of fragrances and as a flavoring agent.
作用機序
Coumarin - d6 can be compared with other similar compounds such as:
Warfarin: A well-known anticoagulant that also inhibits vitamin K synthesis.
Dicoumarol: Another anticoagulant with a similar mechanism of action.
Esculin: Used in the treatment of hemorrhoids and has similar structural features.
Uniqueness: this compound is unique due to the presence of deuterium atoms, which can provide insights into reaction mechanisms and metabolic pathways through isotopic labeling .
類似化合物との比較
- Warfarin
- Dicoumarol
- Esculin
特性
CAS番号 |
116295-83-1 |
|---|---|
分子式 |
C9H6O2 |
分子量 |
152.18 g/mol |
IUPAC名 |
3,4,5,6,7,8-hexadeuteriochromen-2-one |
InChI |
InChI=1S/C9H6O2/c10-9-6-5-7-3-1-2-4-8(7)11-9/h1-6H/i1D,2D,3D,4D,5D,6D |
InChIキー |
ZYGHJZDHTFUPRJ-MZWXYZOWSA-N |
異性体SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C(=C(C(=O)O2)[2H])[2H])[2H])[2H] |
正規SMILES |
C1=CC=C2C(=C1)C=CC(=O)O2 |
純度 |
95% min. |
同義語 |
Coumarin - d6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[2-[2-[Bis(2-oxo-2-methoxyethyl)amino]-5-fluorophenoxy]ethoxy]-4-[bis(2-oxo-2-methoxyethyl)amino]benzaldehyde](/img/structure/B1147760.png)








